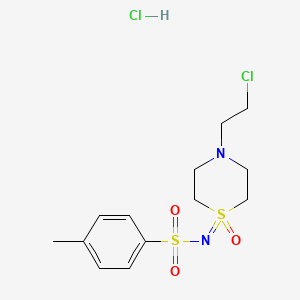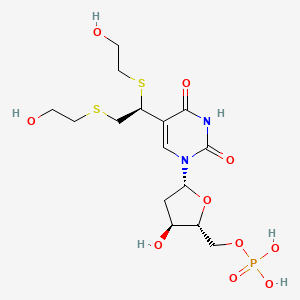
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloroethylamine with thiomorpholine, followed by oxidation to form the corresponding sulfoxide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted thiomorpholine derivatives. These products have distinct chemical and physical properties that are useful in various applications .
Wissenschaftliche Forschungsanwendungen
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Wirkmechanismus
The mechanism of action of N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide hydrochloride involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer activity.
Melphalan: An alkylating agent used in chemotherapy that also contains a chloroethyl group.
Mechlorethamine: Another alkylating agent with a similar mechanism of action.
Uniqueness
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide hydrochloride is unique due to its thiomorpholine ring and sulfonamide group, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C13H20Cl2N2O3S2 |
|---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
N-[4-(2-chloroethyl)-1-oxo-1,4-thiazinan-1-ylidene]-4-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O3S2.ClH/c1-12-2-4-13(5-3-12)21(18,19)15-20(17)10-8-16(7-6-14)9-11-20;/h2-5H,6-11H2,1H3;1H |
InChI-Schlüssel |
YFJBOWGGUMHXLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S2(=O)CCN(CC2)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)




![5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)



![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)

![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)


